4-Butylbenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

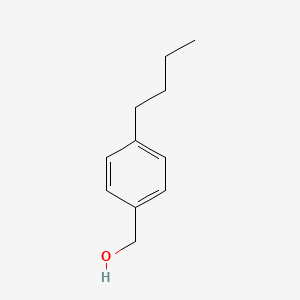

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8,12H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDZDYAPPNMBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342063 | |

| Record name | 4-Butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60834-63-1 | |

| Record name | 4-Butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butylbenzyl alcohol synthesis from 4-butylbenzaldehyde

An In-depth Technical Guide to the Synthesis of 4-Butylbenzyl Alcohol from 4-Butylbenzaldehyde

Introduction

This compound is a valuable chemical intermediate characterized by a benzyl alcohol core substituted with a butyl group at the para position.[1] Its molecular structure lends itself to applications in various fields, including the synthesis of more complex molecules in drug discovery and materials science. This guide provides a comprehensive overview of the primary synthetic route to this compound: the reduction of its corresponding aldehyde, 4-butylbenzaldehyde.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explore the underlying principles, mechanistic pathways, and critical parameters that ensure a successful and reproducible synthesis. We will examine two robust and widely employed reduction methodologies: chemical reduction using sodium borohydride and catalytic hydrogenation.

Core Synthetic Principle: Aldehyde Reduction

The conversion of 4-butylbenzaldehyde to this compound is a classic example of an aldehyde reduction, wherein the carbonyl group (C=O) is transformed into a primary alcohol (CH₂OH). This transformation involves the addition of two hydrogen atoms across the carbonyl double bond. The choice of methodology depends on factors such as scale, available equipment, and desired selectivity.

Method 1: Chemical Reduction via Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[2] Its operational simplicity and high chemoselectivity make it a preferred method for laboratory-scale synthesis. Aldehydes are generally more reactive than ketones, allowing for their selective reduction in the presence of less reactive functional groups.[3]

Mechanism of Action

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 4-butylbenzaldehyde. This forms a tetracoordinate alkoxide intermediate. Protic solvents, typically methanol or ethanol, then serve to protonate this intermediate during the workup step to yield the final primary alcohol.[4]

Sources

- 1. This compound | C11H16O | CID 578288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Physicochemical Properties of 4-Butylbenzyl Alcohol

Introduction

4-Butylbenzyl alcohol, with the CAS number 60834-63-1, is an aromatic alcohol that holds significance as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its molecular structure, featuring a hydroxyl group attached to a butyl-substituted benzene ring, imparts a unique combination of properties that are crucial for its application in various chemical transformations. This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and development work.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [3][4] |

| Molecular Weight | 164.24 g/mol | [3] |

| IUPAC Name | (4-butylphenyl)methanol | [3] |

| Synonyms | 4-n-butylbenzyl alcohol, p-butylbenzyl alcohol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.962 g/mL at 25 °C | [6] |

| Boiling Point | 139-140 °C at 20 mmHg | [1] |

| Solubility | Soluble in alcohol, insoluble in water. | [1][2][7] |

| LogP (Octanol/Water Partition Coefficient) | 3.00 | [5] |

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of this compound are paramount for its intended applications. Spectroscopic techniques are indispensable tools for confirming its identity and characterizing its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the protons of the butyl chain, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The benzylic methylene protons (-CH₂OH) would present as a singlet around δ 4.6 ppm. The butyl group protons will show characteristic multiplets in the upfield region (δ 0.9-2.7 ppm). The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.[3] The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon bearing the butyl group and the carbon bearing the hydroxymethyl group showing distinct chemical shifts. The benzylic carbon will appear around δ 65 ppm, and the carbons of the butyl chain will be observed in the upfield region (δ 13-35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups.[8] The IR spectrum of this compound will be characterized by the following key absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.[9][10]

-

C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the butyl group and the methylene bridge.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the carbon-oxygen single bond in the primary alcohol.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry is expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound. Aromatic alcohols often show a prominent molecular ion peak due to the stability of the aromatic ring.[11]

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: Loss of a hydrogen atom to form a stable benzylic cation at m/z = 163.

-

Loss of Water: Dehydration can lead to a peak at m/z = 146.[9]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can result in the loss of the butylphenyl group or the hydroxymethyl group.

-

Tropylium Ion: Rearrangement to the stable tropylium ion at m/z = 91 is a common fragmentation for benzyl derivatives.

-

Experimental Protocols

The following are generalized protocols for the determination of the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus.

-

Sample Preparation: Place a small amount of this compound into a capillary tube sealed at one end.

-

Apparatus Setup: Attach the capillary tube to a thermometer and place it in a heating bath (e.g., silicone oil).

-

Heating: Gradually heat the bath while stirring.

-

Observation: Record the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This temperature is the boiling point.

Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. A Safety Data Sheet (SDS) should always be consulted prior to use.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors, mist, or gas. Wash hands thoroughly after handling.[6][12]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1][12]

-

In case of contact:

-

Skin: Wash off with soap and plenty of water.

-

Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water and consult a physician.[6]

-

Logical Relationships in Physicochemical Property Determination

The determination of the physicochemical properties of a compound follows a logical progression, where each piece of information contributes to a comprehensive understanding of the substance.

Caption: Logical flow in the characterization of this compound.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. A thorough understanding of its spectral characteristics, physical constants, and safety profile is essential for its effective and safe use in research and development. The methodologies and data presented herein serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

- PubChem. (n.d.). This compound.

- Stenutz, R. (n.d.). This compound.

- Champagne, P. A., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E.

- Chemsrc. (2025, August 25). 4-tert-Butylbenzyl alcohol.

- PubChem. (n.d.). 4-tert-Butylbenzyl alcohol.

- The Good Scents Company. (n.d.). 4-tert-butyl benzyl alcohol.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119).

- University of Alberta. (n.d.). Table of Characteristic IR Absorptions.

- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Organic Chemistry Data. (n.d.). NMR Chemical Shifts.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- ChemComplete. (2023, January 4). Mass Spectrometry Part 5 - Fragmentation of Alcohols [Video]. YouTube.

- Whitman College. (n.d.). GCMS Section 6.10.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- UCLA Chemistry. (n.d.). IR Chart.

- ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube.

Sources

- 1. 4-tert-Butylbenzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CAS 877-65-6: 4-tert-Butylbenzyl alcohol | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H16O | CID 578288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [stenutz.eu]

- 6. guidechem.com [guidechem.com]

- 7. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]

- 8. proprep.com [proprep.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. GCMS Section 6.10 [people.whitman.edu]

- 12. fishersci.com [fishersci.com]

4-Butylbenzyl alcohol solubility in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Butylbenzyl Alcohol in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 60834-63-1), a compound of interest in pharmaceutical and chemical synthesis. Due to a notable absence of published quantitative solubility data, this document establishes a robust theoretical framework based on fundamental physicochemical principles to predict solubility behavior. We synthesize information on molecular structure, polarity, and hydrogen bonding to construct a qualitative solubility profile across various solvent classes. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, adapted from established standards. This work is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and experimental design.

Introduction to this compound

This compound, systematically named (4-butylphenyl)methanol, is an aromatic alcohol characterized by a benzyl alcohol core substituted with a linear four-carbon alkyl chain at the para position. This structure imparts a distinct dual character: a polar, hydrophilic hydroxyl (-OH) group capable of hydrogen bonding, and a large, nonpolar, lipophilic butylphenyl moiety. This amphiphilic nature is the primary determinant of its solubility profile. Understanding this profile is critical for its application in organic synthesis, as a starting material for pharmaceuticals and agrochemicals, and in formulation science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Systematic Name | (4-butylphenyl)methanol | [1] |

| Synonyms | 4-n-butylbenzyl alcohol | [2] |

| CAS Number | 60834-63-1 | [3] |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.962 g/mL at 25°C | [4] |

| Boiling Point | 253.8°C at 760 mmHg | [4] |

| LogP (Octanol/Water) | 3.00 (Calculated) | [5] |

| Hydrogen Bond Donor | 1 | [1] |

| Hydrogen Bond Acceptor | 1 | [1] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible[6][7].

Polarity and "Like Dissolves Like"

A solvent's ability to dissolve a compound is determined by how well its molecules can surround and stabilize the solute molecules.

-

Polar Solvents (e.g., water, ethanol) have significant dipole moments and effectively solvate polar solutes through dipole-dipole interactions and hydrogen bonds[8].

-

Nonpolar Solvents (e.g., hexane, toluene) lack strong dipoles and primarily interact through weaker London dispersion forces, making them effective at dissolving nonpolar solutes[8].

This compound presents a classic case of conflicting functionalities. The hydroxyl group (-OH) makes the molecule's "head" polar and capable of acting as both a hydrogen bond donor and acceptor[1][8]. In contrast, the butyl-substituted benzene ring is large and nonpolar (hydrophobic). The overall solubility in a given solvent depends on the balance between these two competing characteristics.

The Dominance of the Hydrophobic Moiety

Compared to its parent compound, benzyl alcohol (which has moderate water solubility, ~4 g/100 mL), this compound is significantly less soluble in water[3][9]. The addition of the four-carbon butyl chain dramatically increases the size of the nonpolar region. This hydrophobic tail disrupts the strong hydrogen-bonding network between water molecules, making it energetically unfavorable for the molecule to dissolve in aqueous media[10][11][12]. Consequently, this compound has very limited solubility in water[3].

Conversely, this large nonpolar character predicts good solubility in nonpolar and moderately polar organic solvents. The energy required to break the intermolecular forces in a nonpolar solvent is low and is easily compensated by the van der Waals interactions established with the butylphenyl group of the solute.

Predicted Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | Strong van der Waals interactions between the solvent and the large lipophilic tail of the solute. |

| Toluene | Nonpolar (Aromatic) | High | "Like dissolves like" principle; both solute and solvent are aromatic, facilitating π-stacking and van der Waals forces. |

| Dichloromethane | Polar Aprotic | High | Acts as a good intermediate solvent, capable of interacting with the phenyl ring and the polar hydroxyl group. |

| Diethyl Ether | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor for the solute's -OH group, while the ethyl groups solvate the nonpolar tail. |

| Acetone | Polar Aprotic | High | The polar carbonyl group can accept a hydrogen bond from the solute's -OH group. |

| Ethyl Acetate | Polar Aprotic | High | Balances polar (ester) and nonpolar (ethyl, acetyl) character, making it a versatile solvent for this molecule. |

| Isopropanol | Polar Protic | High | As an alcohol, it is structurally similar to the solute's polar end, allowing for strong hydrogen bonding. |

| Ethanol | Polar Protic | High | Similar to isopropanol; the hydroxyl groups are miscible, and the short alkyl chain can accommodate the solute's nonpolar part. |

| Methanol | Polar Protic | Moderate to High | The most polar alcohol; while hydrogen bonding is strong, the very high polarity may be slightly less compatible with the large nonpolar tail compared to ethanol. |

| Acetonitrile | Polar Aprotic | Moderate | A highly polar solvent; its compatibility is reduced by the large, nonpolar butylphenyl group. |

| Water | Polar Protic | Very Low | The large hydrophobic butylphenyl group dominates, preventing dissolution in the highly structured hydrogen-bonded water network. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a robust experimental protocol is required. The following methodology is adapted from the internationally recognized OECD Test Guideline 105 (Flask Method) and incorporates best practices for ensuring solution equilibrium[15].

Principle: Isothermal Shake-Flask Method

This method determines the saturation mass concentration of a substance in a solvent at a controlled temperature. An excess of the solute (this compound) is agitated in the test solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation :

-

Add an excess amount of this compound (e.g., ~100-200 mg, ensuring undissolved solid will remain) to several replicate glass flasks or vials.

-

Causality: Using an excess of the solute is critical to ensure that the solvent becomes fully saturated, which is the definition of solubility.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each flask.

-

-

Equilibration :

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in an isothermal shaker bath set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the flasks at a constant speed for a prolonged period (minimum 24 hours, 48 hours is preferable). A preliminary test can determine the time required to reach equilibrium.

-

Causality: Continuous agitation in a temperature-controlled environment ensures that the dissolution process reaches a true thermodynamic equilibrium, providing a reproducible and accurate measurement.

-

-

Phase Separation :

-

Remove flasks from the shaker and allow them to stand undisturbed in the temperature bath for at least 1-2 hours to allow undissolved material to settle.

-

Alternatively, for fine suspensions, centrifuge the samples at a controlled temperature.

-

Causality: This step is crucial to ensure that no solid microparticles are carried over during sampling, which would falsely inflate the measured concentration.

-

-

Sampling and Analysis :

-

Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Causality: Filtration provides a final, definitive removal of any suspended microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method, using the strong UV absorbance of the benzene ring for detection (~220 nm).

-

-

Quantification :

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution. The result is the solubility, typically expressed in mg/mL or g/100 mL.

-

Practical Implications for Researchers

A thorough understanding of this compound's solubility is paramount for its effective use:

-

Organic Synthesis : For reaction chemistry, a solvent must be chosen that dissolves all reactants to ensure a homogeneous reaction medium. Toluene or Dichloromethane would likely be excellent choices.

-

Purification : For recrystallization, an ideal solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, might be effective. For chromatography, solubility dictates the choice of the mobile phase.

-

Drug Development & Formulation : In drug development, creating liquid formulations requires solvents or co-solvent systems that can dissolve the active pharmaceutical ingredient (API) at the desired concentration. The high solubility in alcohols and ethers suggests its utility in topical or non-aqueous injectable formulations.

Conclusion

This compound is a molecule with a pronounced amphiphilic character, dominated by its large, nonpolar butylphenyl group. This structure results in very low aqueous solubility but predicts high solubility in a wide range of nonpolar and moderately polar organic solvents. While published quantitative data is lacking, the theoretical principles and qualitative observations outlined in this guide provide a strong basis for solvent selection. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided offers a reliable and authoritative method for their experimental determination.

References

- Solubility of Things. (n.d.). (4-tert-butylphenyl)methanol.

- Phytosafe. (n.d.). OECD 105.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Wikipedia. (n.d.). Solvent.

- ChemistryTalk. (n.d.). Polarity and Solubility of Organic Compounds.

- Lamotte. (n.d.). Types of organic solvents.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.

- OECD. (1995). Test No. 105: Water Solubility.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- U.S. Environmental Protection Agency. (1996). OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Lo, J. M., Tseng, C. L., & Yang, J. Y. (1987). Radiometric method for determining solubility of organic solvents in water. Analytical Chemistry, 59(7), 1103–1105. [Link]

- Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.

- Quora. (2018). Why the water solubility of alcohols decreases as the size of the alkyl group increases?.

- Stenutz. (n.d.). This compound.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program.

- Chemistry LibreTexts. (2023, February 9). 17.2: Properties of Alcohols and Phenols.

- Clark, J. (2015). an introduction to alcohols. Chemguide.

- Wikipedia. (n.d.). Benzyl alcohol.

Sources

- 1. This compound | C11H16O | CID 578288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 60834-63-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [stenutz.eu]

- 6. Solvent - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. CAS 877-65-6: 4-tert-Butylbenzyl alcohol | CymitQuimica [cymitquimica.com]

- 15. filab.fr [filab.fr]

An In-depth Technical Guide to 4-Butylbenzyl Alcohol and its Isomer 4-tert-Butylbenzyl Alcohol: CAS Numbers, Safety Data, and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, safety data, and handling protocols for 4-butylbenzyl alcohol and its structural isomer, 4-tert-butylbenzyl alcohol. As a senior application scientist, this document is structured to deliver not only essential data but also the rationale behind the recommended procedures, ensuring both scientific accuracy and practical applicability in a research and development setting.

It is crucial to distinguish between the two isomers, as their structural differences can lead to variations in their physicochemical properties, reactivity, and toxicological profiles. This guide will address both compounds to ensure the user can identify and manage the specific isomer relevant to their work.

Part 1: Isomer Identification and Physicochemical Properties

The term "this compound" can be ambiguous. It is imperative to verify the specific isomer being used, typically by confirming the CAS (Chemical Abstracts Service) number.

-

This compound: This refers to the straight-chain butyl isomer.

-

4-tert-Butylbenzyl alcohol: This refers to the tertiary butyl isomer, where the butyl group is a (CH₃)₃C- moiety.

The choice of isomer can be critical in synthetic chemistry, where steric hindrance and electronic effects of the butyl group can influence reaction outcomes.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties for both isomers, compiled from various chemical suppliers and databases.

| Property | This compound | 4-tert-Butylbenzyl alcohol |

| CAS Number | 60834-63-1[1][2][3] | 877-65-6[4][5] |

| Molecular Formula | C₁₁H₁₆O[1][2] | C₁₁H₁₆O[4][5] |

| Molecular Weight | 164.24 g/mol [2] | 164.24 g/mol [5][6] |

| Appearance | Not explicitly stated, likely a liquid | Colorless to pale yellow clear liquid[4][5] |

| Boiling Point | Not available | 238 °C at 760 mmHg, 140 °C at 20 mmHg[5][7] |

| Density | 0.962 g/mL at 25 °C[2] | 0.928 g/mL at 25 °C[7] |

| Flash Point | Not available | > 110 °C (> 230 °F)[5] |

| Solubility | Not explicitly stated | Soluble in alcohol, insoluble in water[5][7][8] |

| Refractive Index | Not available | n20/D 1.517[7] |

Part 2: Safety Data and Hazard Identification

A thorough understanding of the potential hazards is fundamental to the safe handling of any chemical. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

GHS Hazard Classification for 4-tert-Butylbenzyl alcohol

Based on available safety data sheets, 4-tert-butylbenzyl alcohol is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[9][10]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[9][10]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[9][11]

Hazard Statements:

Note: Detailed GHS classification for this compound (CAS 60834-63-1) is not as readily available in the searched documents. It is prudent to handle it with similar precautions to its isomer until specific data is obtained.

Part 3: Experimental Protocols - Safe Handling and Storage

Adherence to proper handling and storage protocols is a self-validating system for ensuring laboratory safety and preserving the integrity of the chemical.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling either isomer of butylbenzyl alcohol:

-

Eye Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact.[12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use.[11]

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or where splashing is likely, additional protective clothing may be necessary.[9]

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is crucial to avoid inhalation of vapors.[9][11]

Handling Procedures

-

Preparation: Before handling, ensure that all necessary PPE is correctly donned and that a safety shower and eyewash station are readily accessible.

-

Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

-

Spill Management: In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and follow emergency procedures.

-

Hygiene: After handling, wash hands thoroughly with soap and water.[9][11] Do not eat, drink, or smoke in the laboratory.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11]

-

Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[8]

-

The storage class for 4-tert-butylbenzyl alcohol is typically 10-13: Combustible liquids.

Part 4: Emergency Procedures and First Aid

Prompt and correct first aid can significantly mitigate the consequences of accidental exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][11] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[9][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][11] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |

Part 5: Toxicological Information

While comprehensive toxicological data for both isomers is not extensively detailed in the initial search results, the GHS classifications provide a foundational understanding of their acute effects. It is important to note that a lack of data does not imply a lack of hazard.

For benzyl alcohol, a related compound, studies have been conducted by the National Toxicology Program (NTP).[13] However, the toxicity of substituted benzyl alcohols like the butyl isomers can differ. It is generally advised to handle these compounds with care to minimize exposure.

Part 6: Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound isomers, from initial risk assessment to post-handling procedures.

Sources

- 1. This compound | 60834-63-1 [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. 60834-63-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. CAS 877-65-6: 4-tert-Butylbenzyl alcohol | CymitQuimica [cymitquimica.com]

- 5. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]

- 6. 4-tert-Butylbenzyl alcohol | CAS#:877-65-6 | Chemsrc [chemsrc.com]

- 7. 4-TERT-BUTYLBENZYL ALCOHOL | 877-65-6 [chemicalbook.com]

- 8. 4-tert-Butylbenzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

historical discovery and synthesis of 4-Butylbenzyl alcohol

An In-depth Technical Guide to the Synthesis of 4-Butylbenzyl Alcohol: Historical Context and Modern Methodologies

Abstract

This compound, (4-butylphenyl)methanol, is a substituted aromatic alcohol of significant interest as a versatile intermediate in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers. Its structure, featuring a linear alkyl chain on a benzyl alcohol scaffold, imparts specific lipophilic and steric properties that are valuable in molecular design. This guide provides a comprehensive overview of the principal synthetic routes to this compound, grounded in both historical context and modern laboratory practice. It details two primary, field-proven methodologies—Grignard-based carbon-carbon bond formation and hydride-mediated reduction of carboxylic acid derivatives—offering step-by-step protocols, mechanistic insights, and a comparative analysis to inform experimental design for researchers and drug development professionals.

A Historical Perspective on Alkylbenzyl Alcohols

While a singular "discovery" paper for this compound is not prominent in the historical record, its existence and chemistry are well-established within the broader development of synthetic organic chemistry. The compound is cataloged in the Beilstein Registry, a comprehensive historical database of organic compounds, indicating its recognition and characterization by chemists likely in the early-to-mid 20th century.

The synthesis of such molecules was made possible by the foundational reactions developed during this era. Early approaches to similar structures relied on multi-step sequences, often starting with Friedel-Crafts alkylation to install the butyl group onto the benzene ring, followed by functionalization of the benzylic position. Classical methods, such as the hydrolysis of a 4-butylbenzyl halide (prepared via radical halogenation of 4-butyltoluene), represent the earliest plausible pathways.[1] However, modern synthesis prioritizes efficiency, selectivity, and yield, leading to the adoption of more robust and direct methods like those detailed below.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two distinct retrosynthetic strategies: (1) forming the crucial exocyclic C-C bond via a Grignard reaction, or (2) reducing an existing carbonyl group at the benzylic position, such as a carboxylic acid or ester.

Caption: High-level comparison of the two primary synthetic pathways.

Pathway A: Grignard Reaction with Formaldehyde

This classic approach builds the molecule by forming the bond between the aromatic ring and the hydroxymethyl carbon. It involves the reaction of a Grignard reagent, 4-butylphenylmagnesium bromide, with formaldehyde.[2][3]

Mechanistic Rationale

The Grignard reaction is a powerful tool for C-C bond formation. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the benzylic carbon strongly nucleophilic (a carbanion source).[3] This nucleophile readily attacks the electrophilic carbonyl carbon of formaldehyde. The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and quench the highly basic Grignard reagent. A final aqueous acid workup protonates the intermediate magnesium alkoxide to yield the primary alcohol.[4]

Field-Proven Experimental Protocol

Step 1: Formation of 4-Butylphenylmagnesium Bromide

-

Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

To the flask, add magnesium turnings (1.2 eq).

-

In the dropping funnel, prepare a solution of 4-bromo-1-butylbenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings. Initiation is often indicated by gentle bubbling or warming. If the reaction does not start, a small crystal of iodine can be added.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the grey-black solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of anhydrous formaldehyde (typically generated by heating paraformaldehyde and passing the gas through the solution, or using a commercially available solution in an appropriate solvent) (1.1 eq) dropwise to the stirred Grignard reagent.[5]

-

Maintain the temperature at 0 °C during the addition. An exothermic reaction and formation of a thick, white precipitate will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Quench and Work-up

-

Cool the reaction mixture back to 0 °C.

-

Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to strong acid and effectively protonates the alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Pathway B: Reduction of 4-Butylbenzoic Acid Derivatives

This is arguably the more common and scalable laboratory approach. It begins with the commercially available 4-butylbenzoic acid, which is typically converted to an ester (e.g., the methyl or ethyl ester) and then reduced using a powerful hydride agent like lithium aluminum hydride (LiAlH₄).[6] Direct reduction of the carboxylic acid is also possible but requires a larger excess of the hydride reagent.

Mechanistic Rationale

Lithium aluminum hydride is a potent source of nucleophilic hydride ions (H⁻). For an ester, the mechanism involves two key steps:

-

Nucleophilic Acyl Substitution: The first hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling the alkoxide (e.g., -OEt) as a leaving group to form an intermediate aldehyde.

-

Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. This forms a new tetrahedral intermediate (a lithium alkoxide), which is stable until protonated during the workup.

Because LiAlH₄ is extremely reactive and will liberate flammable hydrogen gas upon contact with protic solvents (like water or alcohols), the reaction must be performed in an anhydrous ether solvent (THF or diethyl ether).[7] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters or carboxylic acids.[8]

Caption: Detailed experimental workflow for the LiAlH₄ reduction pathway.

Field-Proven Experimental Protocol

(This protocol is directly adapted from the high-yielding synthesis of the analogous (4-propylphenyl)methanol).[9]

Step 1: Esterification of 4-Butylbenzoic Acid (Optional but Recommended)

-

In a round-bottom flask, dissolve 4-butylbenzoic acid (1.0 eq) in absolute ethanol (5-10 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After cooling, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 4-butylbenzoate, which can often be used without further purification.

Step 2: LiAlH₄ Reduction

-

Assemble a dry three-neck round-bottom flask with a dropping funnel and nitrogen inlet.

-

Under a nitrogen atmosphere, add a solution of LiAlH₄ (2.0 M in THF, ~1.5-2.0 eq) to anhydrous diethyl ether or THF at 0 °C (ice bath).

-

Dissolve the ethyl 4-butylbenzoate (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[9]

Step 3: Fieser Workup (Quenching)

-

Cool the reaction mixture back to 0 °C.

-

Perform the Fieser workup for quenching 1g of LiAlH₄ by adding, sequentially and dropwise, (a) 1 mL of H₂O, (b) 1 mL of 15% aqueous NaOH, and (c) 3 mL of H₂O. Scale these amounts according to the amount of LiAlH₄ used. Caution: This process is highly exothermic and generates hydrogen gas.

-

Remove the ice bath and stir the mixture vigorously for 1 hour. A granular white precipitate of aluminum salts should form.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography.

Comparative Analysis and Data

| Parameter | Pathway A: Grignard Reaction | Pathway B: LiAlH₄ Reduction |

| Primary Precursor | 4-Bromo-1-butylbenzene | 4-Butylbenzoic Acid |

| Key Reagents | Mg turnings, Formaldehyde | LiAlH₄ |

| Typical Yield | Good to Excellent (60-85%) | Excellent (>90%)[9] |

| Advantages | • Excellent for C-C bond formation.• Utilizes a different class of precursor. | • Highly reliable and high-yielding.• Precursor is often more accessible/affordable.• Well-defined workup procedures. |

| Disadvantages | • Requires strictly anhydrous conditions.• Formaldehyde can be difficult to handle.• Grignard initiation can be tricky. | • LiAlH₄ is highly reactive and pyrophoric.• Requires careful quenching.• Does not create the carbon skeleton. |

Purification and Spectroscopic Characterization

Purification is typically achieved by vacuum distillation or silica gel column chromatography using a hexane/ethyl acetate gradient. The identity and purity of this compound are confirmed by standard spectroscopic methods.

| Technique | Expected Data for this compound (C₁₁H₁₆O)[10] |

| ¹H NMR (CDCl₃) | δ ~7.30 (d, 2H, Ar-H), δ ~7.15 (d, 2H, Ar-H), δ ~4.65 (s, 2H, -CH₂OH), δ ~2.60 (t, 2H, Ar-CH₂-), δ ~1.60 (m, 2H), δ ~1.35 (m, 2H), δ ~0.90 (t, 3H, -CH₃), δ ~1.5-2.0 (br s, 1H, -OH). |

| ¹³C NMR (CDCl₃) | δ ~142 (Ar-C), δ ~138 (Ar-C), δ ~128.5 (Ar-CH), δ ~127.0 (Ar-CH), δ ~65.0 (-CH₂OH), δ ~35.0 (Ar-CH₂-), δ ~33.5 (-CH₂-), δ ~22.0 (-CH₂-), δ ~14.0 (-CH₃). |

| IR Spectroscopy | ~3350 cm⁻¹ (broad, O-H stretch), ~3050-2850 cm⁻¹ (C-H stretches), ~1610, 1510 cm⁻¹ (C=C aromatic stretches), ~1030 cm⁻¹ (C-O stretch). |

| Molecular Weight | 164.24 g/mol |

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable organic chemistry protocols. The choice between a Grignard-based approach and a hydride reduction strategy depends on factors such as precursor availability, scale, and laboratory safety infrastructure. The LiAlH₄ reduction of ethyl 4-butylbenzoate offers a particularly robust, high-yielding, and straightforward pathway for most research and development applications. The protocols and data presented herein provide a validated foundation for the successful synthesis and characterization of this important chemical building block.

References

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Chempendix. (n.d.). Grignard Reagents.

- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

- Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.

- University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.

- PubChem. (n.d.). 4-Nitrobenzyl alcohol.

- Filo. (2025). Reaction of Grignard reagent with formaldehyde (HCHO) followed...

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.

- ResearchGate. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415).

- PubChem. (n.d.). 4-tert-Butylbenzyl alcohol.

- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.

- Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

- Google Patents. (n.d.). 4-biphenyl methanol synthetic method.

- Google Patents. (n.d.). Novel synthesis process for 4-phenyl-1-butanol.

- ResearchGate. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols.

- Google Patents. (n.d.). Process for the preparation of benzyl alcohol.

- Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Methods and Applications of Synthesizing Alcohols in Organic Chemistry.

- YouTube. (2022). Conventional and Green Synthesis of Benzyl Alcohol.

- Google Patents. (n.d.). Process for preparing p-hydroxybenzyl alcohol.

Sources

- 1. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. Grignard Reagents [chemed.chem.purdue.edu]

- 4. Question: Reaction of Grignard reagent with formaldehyde (HCHO) followed .. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (4-propylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C11H16O | CID 578288 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Research Applications of 4-Butylbenzyl Alcohol

Introduction: Unlocking the Potential of a Versatile Benzyl Alcohol Scaffold

In the landscape of medicinal chemistry and drug discovery, the benzyl alcohol moiety serves as a foundational scaffold. Its aromatic ring and reactive hydroxyl group offer a versatile platform for constructing molecules with diverse pharmacological activities. This guide focuses on a specific, yet underexplored, derivative: 4-Butylbenzyl alcohol. While its primary industrial application has been as a synthetic intermediate, a deeper analysis of its structure and the bioactivity of related compounds reveals significant potential for novel research applications.[1][2]

1.1 The Significance of the 4-Butyl Substitution

This compound primarily exists as two isomers: 4-n-butylbenzyl alcohol and 4-tert-butylbenzyl alcohol. The latter is more commonly documented in chemical literature.[3][4] The defining feature of this molecule is the C4 alkyl chain at the para position of the benzene ring. This butyl group is not merely a passive substituent; it fundamentally alters the molecule's physicochemical properties. It significantly increases lipophilicity (fat-solubility) compared to unsubstituted benzyl alcohol, a critical parameter that governs a molecule's ability to cross cell membranes, interact with hydrophobic pockets of proteins, and influence its overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide will primarily reference data for the 4-tert-butyl isomer (CAS 877-65-6) due to its greater prevalence in research and commercial availability, while acknowledging that the principles discussed can be extended to the n-butyl isomer (CAS 60834-63-1).

1.2 Scope of This Guide

This document moves beyond the compound's established role as a chemical intermediate. It is designed for researchers, medicinal chemists, and drug development professionals, providing a technical framework for exploring its potential in three key therapeutic areas: antimicrobial, anti-inflammatory, and anticancer research. By synthesizing data from structurally analogous compounds and proposing concrete experimental workflows, this guide aims to serve as a catalyst for new research initiatives, transforming this compound from a simple building block into a lead scaffold for therapeutic innovation.

Core Characteristics: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical properties and synthetic accessibility is paramount before embarking on any research program.

2.1 Key Physicochemical Data

The properties of 4-tert-butylbenzyl alcohol are summarized below, providing essential data for experimental design, including solvent selection and safety considerations.

| Property | Value | Source |

| CAS Number | 877-65-6 | [5] |

| Molecular Formula | C₁₁H₁₆O | [5] |

| Molecular Weight | 164.24 g/mol | [5] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Boiling Point | ~140 °C at 20 mm Hg | [1] |

| Density | ~0.928 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in alcohols and ether | [1][3] |

| Safety | Causes skin and eye irritation | [5] |

2.2 Synthetic Pathways

This compound can be synthesized through several established organic chemistry routes. The choice of method often depends on the starting material availability, desired scale, and purity requirements. A common and reliable method is the reduction of the corresponding aldehyde.

2.2.1 Synthesis via Reduction of 4-tert-Butylbenzaldehyde

The most direct laboratory-scale synthesis involves the reduction of 4-tert-butylbenzaldehyde. This transformation is typically achieved with high efficiency using a standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Caption: Synthesis of 4-tert-butylbenzyl alcohol via aldehyde reduction.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a round-bottom flask, dissolve 4-tert-butylbenzaldehyde (1.0 eq) in anhydrous ethanol (or methanol) under a nitrogen atmosphere.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding water. Remove the ethanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent to yield the crude product. The resulting alcohol can be purified by silica gel column chromatography if necessary.

Potential Research Applications in Drug Discovery

The true potential of this compound lies in its application as a scaffold for developing new therapeutic agents. Its structure provides a compelling starting point for rational drug design.

3.1 Antimicrobial Drug Development

3.1.1 Rationale: The Established Activity of Benzyl Alcohols

Benzyl alcohol and its derivatives are well-documented antimicrobial agents, often used as preservatives in pharmaceutical formulations.[6][7] Their mechanism of action generally involves the disruption of microbial cell membrane integrity, leading to cell lysis and death.[7][8] The addition of a lipophilic butyl group to this scaffold is hypothesized to enhance this activity by facilitating greater penetration into the lipid-rich bacterial membrane.

3.1.2 Case Study: Structural Relationship to Butenafine

A powerful rationale for investigating this compound in antifungal research comes from its structural similarity to a key fragment of the commercial antimycotic drug, Butenafine.[] Butenafine is N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethyl-amine hydrochloride. Its efficacy stems from the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[] The 4-tert-butylbenzyl moiety is crucial for its activity. This suggests that simpler derivatives based on the this compound scaffold could also interact with this or other microbial targets.

Caption: Proposed inhibition of the fungal ergosterol pathway.

3.1.3 Proposed Research Workflow: Antimicrobial Screening

A systematic investigation would involve screening this compound and its simple derivatives (e.g., esters, ethers) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Strain Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Trichophyton rubrum) to mid-log phase in appropriate broth media.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using culture broth.

-

Inoculation: Adjust the microbial cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and inoculate each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.

3.2 Anti-inflammatory Agent Exploration

3.2.1 Rationale from Structurally Related Phenols

While direct evidence is scarce, strong precedent from related molecules suggests a high probability of anti-inflammatory activity. For instance, 4-hydroxybenzyl alcohol (HBA) exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages.[10][11] It is plausible that this compound, through its unique electronic and lipophilic properties, could engage similar or complementary anti-inflammatory pathways.

3.2.2 Potential Mechanism: Modulation of Macrophage Activation

Inflammation is often driven by the activation of immune cells like macrophages, which, upon stimulation by pathogens or damage signals (e.g., lipopolysaccharide, LPS), produce a cascade of pro-inflammatory molecules. A key research application would be to investigate if this compound can suppress this activation.

Sources

- 1. 4-TERT-BUTYLBENZYL ALCOHOL | 877-65-6 [chemicalbook.com]

- 2. 4-tert-Butylbenzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. CAS 877-65-6: 4-tert-Butylbenzyl alcohol | CymitQuimica [cymitquimica.com]

- 4. This compound | C11H16O | CID 578288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 8. Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Butylbenzyl Alcohol: Structural Analogues and Derivatives in Drug Discovery

This guide provides a comprehensive technical overview of 4-butylbenzyl alcohol and its structural analogues and derivatives for researchers, scientists, and drug development professionals. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, offering field-proven insights to guide future research and development.

The this compound Scaffold: A Versatile Core in Medicinal Chemistry

This compound, a simple aromatic alcohol, serves as a valuable starting point for the development of a diverse range of biologically active compounds.[1] Its structure, featuring a lipophilic butyl group at the para position of a benzyl alcohol, provides a unique combination of properties that can be readily modified to tune its pharmacological profile. The butyl group can enhance binding to hydrophobic pockets in biological targets, while the benzyl alcohol moiety offers a reactive handle for further chemical derivatization. This versatility has led to the exploration of its analogues in various therapeutic areas, including as antibacterial agents, central nervous system modulators, and ion channel antagonists.

Synthetic Strategies for this compound Analogues and Derivatives

The synthesis of this compound and its derivatives can be achieved through several reliable methods. The choice of synthetic route is often dictated by the desired substitutions on the aromatic ring and modifications of the alcohol functionality.

Synthesis of the Core Scaffold: 4-Alkylbenzyl Alcohols

A common and straightforward method for the synthesis of 4-alkylbenzyl alcohols involves the reduction of the corresponding 4-alkylbenzaldehydes.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-butylbenzaldehyde (1.0 equivalent) in methanol, add sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise at 0°C with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure this compound.

Derivatization of the Benzyl Alcohol Moiety

The hydroxyl group of this compound is a prime site for derivatization to generate esters and ethers, which can significantly alter the compound's physicochemical properties and biological activity.

Experimental Protocol: Synthesis of 4-Butylbenzyl Esters

-

Reaction Setup: Dissolve this compound (1.0 equivalent) and a carboxylic acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

-

Coupling: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Experimental Protocol: Synthesis of 4-Butylbenzyl Ethers

A convenient method for the synthesis of benzyl ethers involves the use of 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ.[2][3][4][5]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), 2-benzyloxypyridine (2.0 equivalents), and magnesium oxide (MgO) (2.0 equivalents) in toluene.

-

Reagent Addition: Cool the mixture to 0°C and add methyl triflate (2.0 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 90°C for 24 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired 4-butylbenzyl ether.[2][3][4][5]

Therapeutic Applications and Structure-Activity Relationships

Antibacterial Agents

Derivatives of benzyl alcohol have shown promising activity against a range of bacteria. The mechanism of action for some of these compounds has been proposed to involve the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the bacterial cell wall biosynthesis pathway.[4][6]

Structure-Activity Relationship (SAR) Insights:

A study on a series of substituted benzyl alcohol derivatives revealed key structural features for antibacterial activity.

| Compound | R1 | R2 | R3 | R4 | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa |

| 2a | H | H | H | H | 8 | 27 |

| 2b | OCH₃ | H | H | H | 10 | 18 |

| 2c | H | Cl | H | H | 8 | 15 |

| 2d | Cl | H | Cl | H | 12 | 35 |

| 2e | NO₂ | H | H | H | 0 | 12 |

| Amoxicillin | - | - | - | - | 24 | 13 |

Data adapted from Sulaiman M, et al. JOTCSA. 2020;7(2):481–8.[6]

From this data, it is evident that halogen substitution, particularly dichlorination at positions 2 and 4 (compound 2d ), significantly enhances activity against P. aeruginosa.[6] The presence of a nitro group (compound 2e ) appears to be detrimental to activity against S. aureus.[6]

Proposed Mechanism of Action: Inhibition of GlcN-6-P Synthase

The following diagram illustrates the proposed mechanism where the benzyl alcohol derivative acts as an inhibitor of GlcN-6-P synthase, thereby disrupting the bacterial cell wall synthesis.

Caption: Proposed inhibition of bacterial cell wall synthesis.

Sedative-Hypnotic Agents

Derivatives of 4-hydroxybenzyl alcohol have been investigated for their sedative and hypnotic effects. Esterification of the hydroxyl groups of 4-hydroxybenzyl alcohol with various carboxylic acids has yielded compounds with significant central nervous system activity.[7][8][9]

Structure-Activity Relationship (SAR) Insights:

A study of ten derivatives of 4-hydroxybenzyl alcohol (HBA) demonstrated that the nature of the esterifying carboxylic acid plays a crucial role in the sedative-hypnotic activity. The diester derivative with 3-furancarboxylic acid (2FHBA) was found to be the most potent.[7][8][9]

Proposed Mechanism of Action: Modulation of Serotonergic and GABAergic Systems

The sedative-hypnotic effects of these derivatives are thought to be mediated through the potentiation of the serotonergic and GABAergic systems.[7][8][9]

Caption: Proposed mechanism for sedative-hypnotic activity.

TRPV1 Antagonists

Analogues of 4-tert-butylbenzyl alcohol have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the development of novel analgesics.[10][11]

Structure-Activity Relationship (SAR) Insights:

The development of TRPV1 antagonists has revealed a specific pharmacophore model that includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature.[12] Modifications to the 4-tert-butylbenzyl moiety can influence the potency and selectivity of these antagonists. For instance, benzamide derivatives incorporating this scaffold have shown high affinity for the TRPV1 receptor.[11]

Proposed Mechanism of Action: Allosteric Modulation of the TRPV1 Channel

These antagonists are believed to bind to a site within the pore region of the TRPV1 channel, allosterically modulating its function and preventing its activation by capsaicin and other noxious stimuli.[12]

Drug Development Considerations: A Field-Proven Perspective

The progression of a this compound derivative from a hit compound to a clinical candidate requires a systematic evaluation of its pharmacokinetic and toxicological properties.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The lipophilicity imparted by the butyl group can influence the ADME profile of these compounds. While enhancing membrane permeability and absorption, it may also lead to increased metabolic clearance. Benzyl alcohol itself is rapidly metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[13] The metabolic fate of substituted benzyl alcohols will depend on the nature and position of the substituents.

Toxicology

Benzyl alcohol generally has low acute toxicity.[13] However, at high concentrations, it can cause adverse effects.[13] For any derivative being developed, a thorough toxicological assessment is crucial. This includes evaluating potential skin irritation, sensitization, and systemic toxicity.[14] Structure-toxicity relationship studies have shown that the toxicity of substituted benzyl alcohols can be correlated with their lipophilicity (log Kow) and electronic properties (Hammett sigma constant).[15]

Experimental Workflow: A Typical Drug Discovery Cascade

The following diagram outlines a typical workflow for the evaluation of a new series of this compound analogues.

Caption: A typical drug discovery workflow for novel compounds.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive area for further research. A thorough understanding of the structure-activity relationships, mechanisms of action, and drug metabolism and pharmacokinetic properties will be essential for the successful development of clinically viable drug candidates based on this versatile chemical core.

References

- Lopez, S. S., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

- Lopez, S. S., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]

- Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 481-488. [Link]

- Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020).

- Lopez, S. S., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]

- Bouzat, C., & Barrantes, F. J. (1991). Acetylcholine receptor channel properties are modified by benzyl alcohol. Neuroreport, 2(11), 681–684. [Link]

- Doherty, E. M., Fotsch, C., Bo, Y., Chakrabarti, P. P., Chen, N., Gavva, N., Han, N., K-M.J., K., Norman, M. H., Ognyanov, V. I., Tamir, R., & Wang, Y. (2008). Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists. Journal of medicinal chemistry, 51(9), 2743–2754. [Link]

- Zhu, H., Zhang, D., Zhang, Q., & Lian, Z. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances, 8(34), 18882–18890. [Link]

- Schultz, T. W., Jain, R., & Cajina-Quezada, M. (1988). Structure-toxicity relationships for selected benzyl alcohols and the polar narcosis mechanism of toxicity. Ecotoxicology and environmental safety, 16(1), 57–64. [Link]

- Wang, L. (2015). The Atmospheric Oxidation Mechanism of Benzyl Alcohol Initiated by OH Radicals: The Addition Channels. ChemPhysChem, 16(7), 1542–1550. [Link]

- Zhu, H., Zhang, D., Zhang, Q., & Lian, Z. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. SciSpace. [Link]

- Pyeong, U., Yoo, S., Jo, S., Lee, J., & Lee, J. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 18(3), 1072–1078. [Link]

- Zhu, H., Zhang, D., Zhang, Q., & Lian, Z. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Publishing. [Link]

- Kim, H., Lee, J., Lee, Y., & Lee, J. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. [Link]

- Patsnap. (2024). What is the mechanism of Benzyl Alcohol?

- Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A. D., Greim, H., Hanifin, J. M., Miyachi, Y., Saurat, J. H., & Sipes, I. G. (2012). Fragrance material review on benzyl alcohol. Food and chemical toxicology, 50 Suppl 3, S146–S162. [Link]

- Ibragimov, A. A. (2023). TOXICOLOGY OF BENZYL ALCOHOL IN PHARMACEUTICAL MANUFACTURING. Экономика и социум, (6-1 (109)), 558-561. [Link]

- National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Wikipedia. (2024). Benzyl alcohol. In Wikipedia. [Link]

- Wikipedia. (2024). Discovery and development of TRPV1 antagonists. In Wikipedia. [Link]

Sources

- 1. This compound | C11H16O | CID 578288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine | Semantic Scholar [semanticscholar.org]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities | Semantic Scholar [semanticscholar.org]

- 9. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 14. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]

- 15. Structure-toxicity relationships for selected benzyl alcohols and the polar narcosis mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical vs. experimental properties of 4-Butylbenzyl alcohol

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Butylbenzyl Alcohol

Introduction: Bridging Theory and Practice

This compound, a substituted aromatic alcohol, serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][] Its molecular architecture, featuring a hydroxyl group and a butyl-substituted benzene ring, provides a versatile scaffold for chemical modification. This guide offers a detailed exploration of this compound, contrasting its computationally derived theoretical properties with empirically determined experimental data. For researchers and drug development professionals, understanding this interplay is critical for predicting molecular behavior, designing synthetic routes, and ensuring the purity and identity of synthesized compounds.

Part 1: Theoretical Profile - The Computational Blueprint